cyclopentanone O-(anilinocarbonyl)oxime
Description
Evolution of Oxime Chemistry: From Fundamental Reactivity to Advanced Applications
The chemistry of oximes, compounds typically formed from the reaction of hydroxylamine (B1172632) with aldehydes or ketones, dates back to the 19th century. wikipedia.orgnumberanalytics.com Initially explored for their characteristic reactivity, such as the well-known Beckmann rearrangement which converts ketoximes into amides, their role has significantly evolved. wikipedia.org This rearrangement, for instance, is a cornerstone of the industrial synthesis of caprolactam, the precursor to Nylon 6. britannica.com
Over the decades, the field has expanded beyond fundamental transformations. Modern oxime chemistry encompasses a vast range of applications, including their use as protecting groups for carbonyls, precursors to nitrogen-containing heterocycles, and versatile intermediates in the synthesis of complex natural products and pharmaceuticals. numberanalytics.comnih.gov The development of new catalytic systems and reaction conditions, including photochemical and electrochemical methods, has further broadened the synthetic utility of oximes, allowing for milder and more selective transformations. nsf.govtandfonline.com
Significance of O-Substituted Oximes and Carbamoyloxime Motifs in Chemical Synthesis and Materials Science
The substitution on the oxygen atom of the oxime group dramatically influences its properties and reactivity, leading to the class of O-substituted oximes. These derivatives are generally more stable than their parent oximes and offer unique synthetic opportunities. wikipedia.org O-alkylation and O-arylation of oximes can be achieved through various methods, providing access to a diverse array of oxime ethers. organic-chemistry.org These compounds are not merely protected oximes but are valuable precursors for a range of functional groups and molecular scaffolds, including amines and nitrogen-containing heterocycles. nsf.gov
The carbamoyloxime motif, where the oxime oxygen is part of a carbamate (B1207046) group (-O-C(=O)N-), introduces another layer of functionality. Carbamoyloximes have garnered significant interest in materials science as "mechanophores," molecules that respond to mechanical force. d-nb.infonih.gov Studies have shown that the N-O bond in carbamoyloximes can undergo homolytic cleavage under mechanical stress, generating radicals that can trigger further chemical reactions. d-nb.infonih.gov This property opens avenues for the development of self-healing polymers and stress-responsive materials. Furthermore, the photochemical lability of the N-O bond in carbamoyloximes allows for their use as photobase generators, with applications in polymer chemistry and coatings. mdpi.com
Research Landscape of Cyclopentanone-Derived Oxime Systems
Cyclopentanone (B42830) and its derivatives serve as readily available building blocks in organic synthesis. The corresponding oxime, cyclopentanone oxime, is a well-characterized compound that participates in the typical reactions of ketoximes. arpgweb.com Research on cyclopentanone-derived oximes often focuses on their role in ring-opening reactions. For instance, photocatalyzed ring-opening cyanation of cyclopentanone oxime esters has been developed as a method to synthesize chiral 1,6-dinitriles, which are valuable synthetic intermediates. researchgate.net
The stereochemistry of cyclopentanone oximes and the conformational aspects of the five-membered ring also present interesting areas of study. arpgweb.com The synthesis of various esters and ethers of cyclopentanone oxime has been explored to modulate its reactivity and to serve as precursors for radical generation in a controlled manner. mdpi.comresearchgate.net
Scope and Objectives of Academic Inquiry into Cyclopentanone O-(anilinocarbonyl)oxime
Given the absence of extensive literature on this compound itself, academic inquiry into this compound would likely be driven by the combined properties of its constituent parts. The primary objectives of such research could include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues. This would involve a thorough characterization of their structural and stereochemical properties using modern spectroscopic and crystallographic techniques.
Reactivity Studies: Investigating the chemical reactivity of the molecule, with a particular focus on the cleavage of the N-O bond. This could involve thermal, photochemical, and mechanochemical studies to understand the generation of iminyl and carbamoyl (B1232498) radicals and their subsequent reactions.
Materials Science Applications: Exploring the potential of incorporating this molecule as a mechanophore or a photobase generator into polymer backbones. The anilino group offers a site for further functionalization, allowing for the tuning of properties such as solubility and compatibility with different polymer matrices.
Biological Activity Screening: Given that many oxime and carbamate derivatives exhibit a range of biological activities, including as pesticides and pharmaceuticals, screening this compound for potential bioactivity would be a logical avenue of investigation. semanticscholar.orgmedcraveonline.com The lipophilic nature of the anilino group could influence its interaction with biological targets.
In essence, this compound stands as a model system at the intersection of fundamental oxime chemistry, materials science, and potentially medicinal chemistry. Future research in this area would contribute to a deeper understanding of the interplay between these fields and could lead to the development of novel functional molecules and materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(cyclopentylideneamino) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(13-10-6-2-1-3-7-10)16-14-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHLRANAFSULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966686 | |
| Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-04-9 | |
| Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Transformation Pathways of Cyclopentanone O Anilinocarbonyl Oxime
Mechanistic Investigations of Radical Formation from Carbamoyloximes
Carbamoyloximes, particularly those derived from ketoximes like cyclopentanone (B42830) O-(anilinocarbonyl)oxime, are recognized as precursors for nitrogen-centered radicals. The relatively low bond dissociation energy of the N–O bond makes it susceptible to cleavage under various energetic inputs.
Homolytic N–O Bond Scission Under Thermal and Photochemical Conditions
The N–O bond in carbamoyloximes is inherently weak and prone to homolytic cleavage upon exposure to thermal or photochemical energy. nih.gov This scission is a key step in initiating radical-mediated transformations. For carbamoylketoximes, this homolytic bond scission is a dominant pathway, especially under photochemical conditions, proceeding from the triplet state. nih.gov Studies on analogous carbamoyloxime mechanophores have shown that force can also induce homolytic scission of the N–O bond. nih.gov
The process can be represented as follows: (Cyclopentylidene)=N–OC(O)NHPh → (Cyclopentylidene)=N• (Iminyl Radical) + •OC(O)NHPh (Carbamoyloxyl Radical)
The stability of the resulting iminyl radical is a factor in the ease of this bond scission. Research on various carbamoyloximes indicates that substitution at the α-carbon can influence the rate of N-O bond cleavage.
Generation and Trapping of Iminyl and Carbamoyloxyl Radicals
Following the homolytic cleavage of the N-O bond, two primary radical species are formed: an iminyl radical and a carbamoyloxyl radical. nih.gov The generation of these radicals has been confirmed in studies of various oxime carbamates through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.orgnih.gov
Iminyl Radicals: The cyclopentylidene-iminyl radical is a highly reactive intermediate. Iminyl radicals can undergo several types of reactions, including:
Hydrogen Atom Abstraction: They can abstract a hydrogen atom from a suitable donor to form an imine.
Intramolecular Cyclization: If there are appropriate unsaturated moieties within the molecule, the iminyl radical can undergo cyclization. beilstein-journals.orgnih.govchemistryviews.org
Fragmentation: The iminyl radical derived from cyclopentanone oxime can undergo β-scission, leading to a ring-opening reaction to form a cyanoalkyl radical. researchgate.netresearchgate.net This is a well-documented pathway for iminyl radicals generated from cyclic ketoxime esters. researchgate.netresearchgate.net
Carbamoyloxyl Radicals: The anilinocarbamoyloxyl radical (•OC(O)NHPh) is also a transient species. N,N-disubstituted carbamoyloxyl radicals are known to dissociate rapidly. beilstein-journals.orgnih.gov The subsequent fate of the carbamoyloxyl radical typically involves decarboxylation to produce an aminyl radical and carbon dioxide.
•OC(O)NHPh → •NHPh (Anilinyl Radical) + CO₂
This subsequent aminyl radical can then participate in further reactions, such as hydrogen abstraction to form aniline (B41778). The generation of a free amine via this pathway has been demonstrated in the context of using carbamoyloximes as mechanochemical protecting groups for amines. nih.gov The trapping of radical intermediates with agents like TEMPO has been used to confirm these radical pathways. nih.govchemistryviews.org
| Radical Species | Precursor | Method of Generation | Subsequent Reactions |
| Iminyl Radical | Cyclopentanone O-(anilinocarbonyl)oxime | Photolysis, Thermolysis | β-scission (ring-opening), H-abstraction |
| Carbamoyloxyl Radical | This compound | Photolysis, Thermolysis | Decarboxylation |
| Anilinyl Radical | Anilinocarbamoyloxyl Radical | Decarboxylation | H-abstraction |
Rearrangement Reactions
The most prominent rearrangement reaction for oximes and their derivatives is the Beckmann rearrangement.
Beckmann Rearrangement of Cyclopentanone Oxime Derivatives to Lactams
The classical Beckmann rearrangement transforms an oxime into an amide, or in the case of a cyclic oxime, a lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgbyjus.com For the parent compound, cyclopentanone oxime, this acid-catalyzed rearrangement yields 2-piperidone (B129406) (also known as δ-valerolactam). rsc.orgchegg.comaskfilo.com The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. wikipedia.orgorganic-chemistry.org
The rate of the Beckmann rearrangement is influenced by ring size; the rearrangement of cyclopentanone oxime is reportedly slower than that of cyclohexanone (B45756) oxime. chegg.com This has been attributed to changes in ring strain during the formation of the reaction intermediate. The reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid, which protonate the oxime hydroxyl to create a good leaving group (water). wikipedia.orgmasterorganicchemistry.combyjus.com
| Starting Material | Catalyst/Reagent | Product | Notes |
| Cyclopentanone oxime | Decationated Y zeolite | 2-Piperidone | Studied in a flow system; Brønsted acidity of the catalyst is key. rsc.org |
| Cyclopentanone oxime | Strong acids (e.g., H₂SO₄) | 2-Piperidone | Classic Beckmann conditions. byjus.com |
| Cyclopentanone oxime | Various acid catalysts | 2-Piperidone, Pent-4-enenitrile | Pent-4-enenitrile can be a side product depending on the catalyst. rsc.org |
Influence of O-Carbamoyl Substitution on Rearrangement Pathways
The presence of the O-(anilinocarbonyl) group in place of the hydroxyl group significantly alters the conditions and potential pathways of the Beckmann rearrangement. The anilinocarbamate group, -OC(O)NHPh, can function as a leaving group, analogous to a protonated hydroxyl or other activated groups like tosylates. wikipedia.orgalfa-chemistry.com
In an ionic pathway, coordination of a Lewis acid or protonation could facilitate the departure of the carbamate (B1207046) group and initiate the alkyl migration to the nitrogen atom, leading to a nitrilium ion intermediate. This intermediate would then be hydrolyzed to form 2-piperidone.
However, as discussed in section 3.1, the N–O bond in carbamoyloximes is susceptible to homolytic cleavage under thermal or photochemical conditions. This introduces a competing radical pathway. Therefore, depending on the reaction conditions, this compound could undergo either a heterolytic (ionic) Beckmann rearrangement or a homolytic fragmentation. High temperatures or UV irradiation would favor the radical pathway, potentially leading to ring-opened products via β-scission of the iminyl radical, rather than the lactam from a Beckmann rearrangement. The choice of solvent and catalyst is crucial in directing the reaction towards either rearrangement or fragmentation. wikipedia.org
Nucleophilic Reactivity and Substitution Reactions
The structure of this compound presents several sites for nucleophilic attack. The molecule itself contains nucleophilic centers, primarily the lone pair of electrons on the oxime nitrogen and the carbonyl oxygen of the carbamate group. These sites could potentially be alkylated or acylated under appropriate conditions.
More relevant to its transformation pathways is the susceptibility of the molecule to attack by external nucleophiles. Two primary electrophilic sites exist:
The Imine Carbon: The carbon of the C=N double bond is electrophilic and can be attacked by strong nucleophiles, although this is generally less reactive than a carbonyl carbon.
The Carbamoyl (B1232498) Carbonyl Carbon: The carbonyl carbon of the anilinocarbonyl group is a classic electrophilic site. Nucleophilic acyl substitution at this carbon could lead to the displacement of the cyclopentanone oxime moiety. For instance, reaction with a strong nucleophile (Nu⁻) could proceed as follows:
(Cyclopentylidene)=N–OC(O)NHPh + Nu⁻ → (Cyclopentylidene)=N–O⁻ + Nu-C(O)NHPh
Utilization as Reusable Templates for Urea (B33335) and Carbamate Synthesis
Research has demonstrated that oximes can serve as effective and reusable templates for the synthesis of ureas and carbamates through the in situ generation of carbamoyl oximes. rsc.orgbeilstein-journals.org This approach presents a valuable alternative to traditional methods that often rely on hazardous and unstable isocyanates. rsc.orgbeilstein-journals.org
The process typically involves the reaction of an oxime with an isocyanate to form a carbamoyl oxime intermediate. In the context of this compound, the anilinocarbonyl group is already in place. This intermediate can then react with various nucleophiles, such as amines and alcohols, to yield the corresponding ureas and carbamates. A significant advantage of this methodology is the potential for the recovery and reuse of the oxime template, contributing to a more sustainable and economical synthetic process. rsc.orgbeilstein-journals.org Studies have shown that the recovered oxime can be utilized for multiple cycles without a discernible loss in yield or efficiency. rsc.orgbeilstein-journals.org
The general scheme for this transformation, starting from a generic oxime, involves its conversion to a carbamoyl oxime, which then reacts with an amine or alcohol to produce the target urea or carbamate, respectively, with the regeneration of the original oxime. rsc.org
Reaction with Amines and Alcohols via Oxime Expulsion
The core of the template-based synthesis of ureas and carbamates lies in the reaction of the carbamoyl oxime with amines and alcohols, which proceeds through the expulsion of the oxime moiety. rsc.orgbeilstein-journals.org In the case of this compound, the anilinocarbonyl group acts as an activated carbonyl equivalent.
When treated with an amine, the nitrogen atom of the amine nucleophilically attacks the carbonyl carbon of the anilinocarbonyl group. This is followed by the departure of the cyclopentanone oxime as a leaving group, resulting in the formation of a new urea derivative. Similarly, reaction with an alcohol leads to the formation of a carbamate. rsc.orgbeilstein-journals.org The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the synthesis of carbamates may require the use of a base, such as sodium hydride, to deprotonate the alcohol and enhance its nucleophilicity. rsc.org
This reactivity highlights the role of the cyclopentanone oxime portion of the molecule as a good leaving group, facilitating the transfer of the anilinocarbonyl moiety to a range of nucleophiles.
Cyclization Reactions Involving Oxime and Carbamoyl Intermediates
The structural components of this compound, namely the oxime and carbamoyl groups, can be involved in various cyclization reactions to generate important heterocyclic scaffolds. These transformations often proceed through radical or ionic pathways, leading to the formation of nitrogen-containing rings.
Synthesis of Nitrogen-Containing Heterocycles
The oxime functionality is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net For instance, the N-O bond of the oxime can undergo cleavage to generate iminyl radicals. researchgate.netnih.gov These highly reactive intermediates can participate in intramolecular cyclization reactions. nih.gov Depending on the substrate and reaction conditions, these cyclizations can lead to the formation of five-membered rings like pyrrolines or other heterocyclic systems. nih.govrsc.org
While specific examples starting from this compound are not extensively documented, the general reactivity of oximes suggests its potential as a precursor for such transformations. For example, photocatalytic deoxygenation of oximes can generate iminyl radicals that undergo hydroimination cyclization to form pyrrolines. rsc.org Furthermore, cascade reactions involving initial oxime formation followed by cyclization have been utilized to construct complex heterocyclic frameworks. rsc.org
Formation of Lactam Scaffolds from Carbamoyl Radicals
The carbamoyl moiety of this compound can be a source of carbamoyl radicals, which are valuable intermediates in the synthesis of lactams. rsc.org The generation of carbamoyl radicals can be achieved through various methods, including photoredox catalysis from precursors like oxamic acids. researchgate.netresearchgate.net
Once generated, these nucleophilic radicals can undergo intramolecular cyclization by adding to an appropriately positioned unsaturated bond within the molecule. This cyclization is a key step in the formation of β- and γ-lactam rings, which are core structures in many biologically active compounds. rsc.org For instance, carbamoyl radicals derived from N-alkenyl oxime oxalate (B1200264) amides have been shown to cyclize to afford pyrrolidin-2-ones (γ-lactams) and azetidin-2-ones (β-lactams). Although the direct generation of a carbamoyl radical from the anilinocarbonyl group of the title compound requires specific conditions, this pathway represents a plausible transformation for the synthesis of lactam-containing molecules.
Catalytic Transformations Involving O-Substituted Oximes
The O-substituted oxime functionality present in this compound makes it a potential candidate for various catalytic transformations, particularly those catalyzed by transition metals.
Photocatalyzed Cleavage and Functionalization Reactions
The study of photocatalyzed reactions offers a modern and powerful avenue for chemical transformations, often providing milder and more selective conditions than traditional thermal methods. For derivatives of cyclopentanone oxime, including this compound, photocatalysis initiates a cascade of reactive intermediates, leading to sophisticated molecular rearrangements and functionalizations. While specific research on the photocatalytic behavior of this compound is not extensively documented, the reactivity can be thoroughly understood by examining analogous cyclopentanone oxime esters, which serve as excellent models for its anticipated transformation pathways.
Visible-light photoredox catalysis has emerged as a potent tool for the generation of radical species under gentle conditions. In the case of cyclopentanone oxime esters, the process is typically initiated by the photocatalytic cleavage of the N-O bond. This homolytic cleavage generates a key intermediate: an iminyl radical. These highly reactive species are central to the subsequent transformations, as they can trigger C-C bond cleavage events.
For five-membered ring systems like cyclopentanone derivatives, which are less strained than their four-membered counterparts, a dual catalytic system is often necessary to achieve efficient C-C bond cleavage. Research by Wang and coworkers has demonstrated that a combination of a photoredox catalyst and a copper catalyst is essential for the ring-opening and subsequent functionalization of cyclopentanone oxime esters.
The established mechanism proceeds as follows:
Iminyl Radical Formation: Upon exposure to visible light, a photocatalyst (e.g., an iridium or ruthenium complex) becomes excited. This excited-state photocatalyst can then reduce the cyclopentanone oxime ester, leading to the cleavage of the N-O bond and the formation of an N-centered iminyl radical.
β-Carbon Scission: The generated iminyl radical undergoes a rapid β-carbon scission. This process involves the cleavage of the C1-C5 bond of the cyclopentane (B165970) ring, resulting in the formation of a distal cyanoalkyl radical.
Functionalization: The newly formed carbon-centered radical can then be intercepted by a variety of reagents to install new functional groups. In the presence of a copper catalyst and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), the radical undergoes cyanation to yield a 1,6-dinitrile. This transformation is particularly valuable as dinitriles are versatile precursors in organic synthesis.
This photocatalytic strategy provides a pathway to transform a simple cyclic ketone derivative into a complex, linear, and functionalized molecule with high selectivity.
Detailed Research Findings
The following tables summarize key findings from studies on the photocatalyzed ring-opening functionalization of cyclopentanone oxime esters, which serve as representative examples for the reactivity of this compound.
Table 1: Optimized Conditions for Photocatalyzed Ring-Opening Cyanation of a Cyclopentanone Oxime Ester
This table details the optimized reaction conditions for the enantioselective ring-opening cyanation of a model cyclopentanone oxime ester, as reported by Wang and co-authors.
| Parameter | Condition |
| Oxime Ester | Cyclopentanone O-(pentafluorobenzoyl)oxime |
| Photocatalyst | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 |
| Copper Catalyst | CuSCN |
| Ligand | ent-L29 |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) |
| Solvent | Dichloroethane (DCE) |
| Light Source | Blue LEDs |
| Temperature | 25 °C |
| Yield | High |
| Enantioselectivity | High |
Table 2: Substrate Scope of Photocatalyzed Ring-Opening Cyanation
The versatility of the dual photoredox and copper-catalyzed ring-opening cyanation has been explored with various substituted cycloketone oxime esters. The following table showcases the outcomes for different substrates.
| Entry | Cycloketone Oxime Ester Substrate | Product (1,6-Dinitrile) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Cyclopentanone O-(pentafluorobenzoyl)oxime | 2-phenyl-5-cyanopentanenitrile | 85 | 95 |
| 2 | 3-Methylcyclopentanone O-(pentafluorobenzoyl)oxime | 2-(m-tolyl)-5-cyanopentanenitrile | 78 | 92 |
| 3 | 3-Phenylcyclopentanone O-(pentafluorobenzoyl)oxime | 2,4-diphenyl-5-cyanopentanenitrile | 81 | 96 |
| 4 | 2-Spirocyclohexane-cyclopentanone O-(pentafluorobenzoyl)oxime | 2-(spiro[5.5]undec-3-yl)-5-cyanopentanenitrile | 72 | 90 |
Advanced Spectroscopic and Structural Elucidation of Cyclopentanone O Anilinocarbonyl Oxime Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular structure can be assembled.
The 1H and 13C NMR spectra of cyclopentanone (B42830) O-(anilinocarbonyl)oxime provide initial, crucial information regarding the electronic environment of each proton and carbon atom. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by a nucleus, which is a direct consequence of its bonding and proximity to electron-withdrawing or electron-donating groups.
In the cyclopentanone moiety, the protons alpha to the C=N bond (positions 2 and 5) are expected to resonate at a downfield region compared to the beta protons (positions 3 and 4) due to the electron-withdrawing effect of the imine group. Similarly, in the anilinocarbonyl portion, the aromatic protons will exhibit characteristic splitting patterns depending on their position (ortho, meta, para) relative to the carbamoyl (B1232498) linkage. The N-H proton of the aniline (B41778) group typically appears as a broad singlet.
The 13C NMR spectrum complements this information. The carbonyl carbon (C=O) of the carbamate (B1207046) group and the imine carbon (C=N) are particularly diagnostic, appearing at the downfield end of the spectrum. The chemical shifts of the cyclopentane (B165970) and benzene (B151609) ring carbons provide further confirmation of the structure.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for Cyclopentanone O-(anilinocarbonyl)oxime
| Atom | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclopentane H-2, H-5 | 2.40 - 2.60 | - | Triplet | Alpha to C=N |
| Cyclopentane H-3, H-4 | 1.70 - 1.90 | - | Quintet | Beta to C=N |
| Aniline N-H | 8.00 - 8.50 | - | Broad Singlet | Exchangeable proton |
| Aniline ortho-H | 7.40 - 7.60 | - | Doublet | |
| Aniline meta-H | 7.20 - 7.40 | - | Triplet | |
| Aniline para-H | 7.00 - 7.20 | - | Triplet | |
| Cyclopentane C-1 (C=N) | - | 165.0 - 170.0 | - | Imine carbon |
| Cyclopentane C-2, C-5 | - | 30.0 - 35.0 | - | |
| Cyclopentane C-3, C-4 | - | 25.0 - 30.0 | - | |
| Carbamoyl C=O | - | 150.0 - 155.0 | - | Carbonyl carbon |
| Aniline C-ipso | - | 138.0 - 142.0 | - | Carbon attached to N |
| Aniline C-ortho | - | 118.0 - 122.0 | - | |
| Aniline C-meta | - | 128.0 - 130.0 | - | |
| Aniline C-para | - | 123.0 - 126.0 | - |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are indispensable for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the alpha and beta protons of the cyclopentane ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signals for the C-2/C-5 and C-3/C-4 carbons of the cyclopentane ring can be definitively assigned using HSQC data.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, HMBC can show a correlation between the N-H proton of the aniline group and the carbonyl carbon of the carbamate, as well as correlations between the alpha-protons of the cyclopentane ring and the imine carbon (C-1).
Together, these 2D NMR techniques provide a detailed and robust assignment of the entire molecular structure, leaving no ambiguity in the atomic connectivity.
Oximes can exist as E/Z isomers due to restricted rotation around the C=N double bond. nih.govrsc.orgresearchgate.net In the case of this compound, the orientation of the O-(anilinocarbonyl) group relative to the cyclopentane ring defines the stereochemistry. The presence of two isomers can often be detected in the NMR spectra, where two distinct sets of signals may be observed for the protons and carbons near the C=N bond. nih.gov The ratio of these isomers can also be determined from the integration of the corresponding signals in the 1H NMR spectrum. nih.gov
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful technique for determining the spatial proximity of atoms. In the context of this compound, NOESY can be used to distinguish between the E and Z isomers. For example, an NOE correlation between the protons of the aniline ring and the alpha-protons of the cyclopentane ring would provide strong evidence for a specific stereoisomer. The conformational preferences of the molecule, such as the orientation of the anilinocarbonyl group, can also be investigated using NOESY and by analyzing the coupling constants. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C12H14N2O2), HRMS would confirm this molecular formula by matching the experimentally observed mass to the theoretically calculated mass with a high degree of precision.
Interactive Data Table: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z | Difference (ppm) |
| [M+H]+ | C12H15N2O2 | 220.1106 | To be determined | To be determined |
| [M+Na]+ | C12H14N2O2Na | 242.0926 | To be determined | To be determined |
Note: The observed m/z and difference would be obtained from experimental data.
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates the fragmentation pathways of the ionized molecule. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, several key fragmentation pathways can be anticipated.
A common fragmentation pathway for oximes is the McLafferty rearrangement, if the alkyl chain is sufficiently long. nih.govnih.gov However, in this compound, other cleavages are more likely. The N-O bond in carbamoyloximes is relatively weak and can undergo homolytic cleavage. nih.gov The most probable fragmentation events include:
Cleavage of the N-O bond: This would lead to the formation of a cyclopentanone iminyl radical and an anilinocarbonyl radical.
Cleavage of the carbamate C-O bond: This would result in the formation of a cyclopentanone oxime anion and an anilinoyl cation.
Loss of isocyanate: Fragmentation could lead to the loss of phenyl isocyanate (C6H5NCO), a common fragmentation pathway for N-phenyl carbamates.
Fragmentation of the cyclopentane ring: The cyclopentane ring itself can undergo fragmentation, leading to the loss of small neutral molecules like ethene.
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |
| 119 | [C6H5NCO]+• | Loss of cyclopentanone oxime |
| 99 | [C5H9NO]+• | Cleavage of the O-C(O) bond |
| 93 | [C6H5NH2]+• | Fragmentation of the carbamoyl group |
| 77 | [C6H5]+ | Loss of the NCO group from the anilinoyl fragment |
Note: The relative intensities of these fragments would depend on the ionization method and collision energy.
By carefully analyzing the fragments produced, the different structural components of the molecule can be identified and pieced together, providing a powerful confirmation of the structure determined by NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound derivatives, the IR spectrum provides a unique fingerprint, revealing characteristic vibrational modes of its key structural motifs.
The primary functional groups contributing to the IR spectrum of this compound are the carbamoyl moiety (-NH-C=O), the oxime group (C=N-O), the cyclopentyl ring, and the aniline phenyl ring. The expected absorption bands for these groups are based on established empirical data from similar molecular structures.
Key characteristic absorption bands for this compound would include:
N-H Stretching: A sharp to moderately broad absorption band is anticipated in the region of 3400-3200 cm⁻¹. This band arises from the stretching vibration of the N-H bond in the anilinocarbonyl group. Its position and shape can be influenced by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the aniline ring are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching vibrations of the cyclopentyl ring will absorb just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).
Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carbamoyl group is a prominent feature. This band is typically observed in the range of 1750-1680 cm⁻¹. The exact frequency is sensitive to the electronic environment and potential hydrogen bonding interactions.
C=N Stretching: The stretching vibration of the oxime C=N bond is expected to produce a medium to weak absorption band in the region of 1680-1620 cm⁻¹. This peak can sometimes overlap with aromatic C=C stretching bands.
Aromatic C=C Stretching: The phenyl ring of the anilino group will exhibit characteristic C=C stretching vibrations, typically appearing as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.
N-O Stretching: The stretching vibration of the N-O bond in the oxime group typically gives rise to a weak to medium absorption band in the 960-930 cm⁻¹ range.
The following interactive data table summarizes the expected IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (Anilino) | N-H Stretch | 3400-3200 | Medium-Sharp |
| Aromatic | C-H Stretch | 3100-3000 | Weak-Medium |
| Aliphatic (Cyclopentyl) | C-H Stretch | 2990-2850 | Medium-Strong |
| Carbonyl | C=O Stretch | 1750-1680 | Strong |
| Oxime | C=N Stretch | 1680-1620 | Weak-Medium |
| Aromatic | C=C Stretch | 1600-1450 | Variable |
| Oxime | N-O Stretch | 960-930 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies
Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. By measuring the absorption of UV and visible light, we can identify chromophores and study the effects of conjugation and substituent groups on the electronic structure. For this compound derivatives, the primary chromophores are the anilinocarbonyl group and the oxime moiety, which are in conjugation.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These transitions, typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the aniline phenyl ring, the carbamoyl group, and the oxime C=N bond will give rise to strong absorption bands in the UV region, likely between 200 and 300 nm. The exact position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups. For instance, studies on related carbamoyloximes have shown that these compounds can be photochemically active upon irradiation with UV light, suggesting significant absorption in this region. researchgate.net
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. They are typically of lower intensity compared to π → π* transitions and appear at longer wavelengths. For this compound, n → π* transitions associated with the carbonyl and oxime groups might be observed as weak shoulders or bands at the longer wavelength edge of the main absorption profile, potentially above 300 nm.
The solvent used for UV-Vis analysis can influence the position and intensity of the absorption bands. Polar solvents may cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. Photochemical studies on carbamoyloximes often utilize UV-Vis spectroscopy to monitor the decomposition of the molecule upon irradiation, indicating that these compounds possess significant UV absorption that can be harnessed for photochemical reactions. researchgate.net
The following table provides a hypothetical representation of the expected UV-Vis absorption data for this compound in a common organic solvent like ethanol.
| Type of Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | Phenyl ring, C=O, C=N | ~230-280 | High |
| n → π | C=O, C=N | ~300-340 | Low |
X-ray Crystallography for Definitive Solid-State Structural Determination
Crystal Structure Analysis of Cyclopentanone Carbamoyloxime Stereoisomers
The this compound molecule possesses several features that can lead to stereoisomerism, which would be clearly distinguishable by X-ray crystallography. The primary source of stereoisomerism in this compound is the C=N double bond of the oxime group, which can exist as either the E or Z isomer. The relative orientation of the anilinocarbonyloxy group with respect to the cyclopentyl ring would define these isomers.
Furthermore, the cyclopentyl ring itself is not planar and can adopt various conformations, such as the envelope or twist forms. The specific conformation adopted in the solid state would be determined by minimizing steric strain and optimizing intermolecular interactions within the crystal lattice.
A single-crystal X-ray diffraction analysis would provide the following key structural parameters:
Confirmation of Connectivity: Unambiguously establishes the bonding framework of the molecule.
Stereochemistry: Determines the configuration (E or Z) at the C=N double bond.
Conformation: Defines the puckering of the cyclopentyl ring and the torsional angles along the anilinocarbonyl-oxime linkage.
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, offering insight into bond orders and hybridization. For example, the C-N bond within the amide linkage would exhibit partial double bond character.
While a crystal structure for this compound is not publicly available, analysis of related structures provides a basis for what to expect. For instance, the crystal structure of other carbamate derivatives reveals near-planar carbamate moieties. nih.gov
Intermolecular Interactions and Crystal Packing
The way in which individual molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. These interactions are crucial in determining the crystal's stability, density, and other physical properties. The functional groups present in the molecule, namely the amide N-H group, the carbonyl oxygen, the oxime nitrogen, and the aromatic ring, are all capable of participating in significant intermolecular interactions.
The primary intermolecular interactions expected in the crystal structure of this compound include:
Hydrogen Bonding: The most significant intermolecular interaction is likely to be hydrogen bonding between the amide N-H group (donor) of one molecule and the carbonyl C=O group (acceptor) of a neighboring molecule. This N-H···O=C hydrogen bond is a common and robust motif in the crystal structures of amides and carbamates, often leading to the formation of chains or dimeric structures. nih.govnih.gov It is also possible for the oxime nitrogen to act as a hydrogen bond acceptor.
C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between the C-H bonds of the cyclopentyl or phenyl rings and the carbonyl or oxime oxygen atoms (C-H···O), or the π-system of the aniline ring (C-H···π), can also play a role in the crystal packing.
The interplay of these various interactions dictates the final three-dimensional architecture of the crystal. rsc.org The analysis of crystal packing in similar organic molecules often reveals complex networks of these interactions, leading to specific supramolecular assemblies. researchgate.netmdpi.com
Computational Chemistry and Mechanistic Theoretical Studies of Cyclopentanone O Anilinocarbonyl Oxime
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems, offering a balance between computational cost and accuracy. For cyclopentanone (B42830) O-(anilinocarbonyl)oxime, DFT calculations can provide profound insights into its three-dimensional structure, electronic properties, and spectroscopic characteristics.
Optimization of Ground State (S0) Structures
The initial step in the computational analysis involves the optimization of the ground state (S₀) geometry of cyclopentanone O-(anilinocarbonyl)oxime. This process seeks to find the minimum energy conformation of the molecule, which corresponds to its most stable structure. Methodologies such as the B3LYP functional combined with a 6-31G* basis set are commonly employed for such optimizations, providing a reliable prediction of molecular geometries. biointerfaceresearch.com For enhanced accuracy, especially when considering non-covalent interactions, dispersion corrections can be incorporated.
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Once the ground state geometry is optimized, DFT can be utilized to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By applying this method to the optimized structure of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. This theoretical prediction can aid in the assignment of experimental NMR signals to specific atoms within the molecule. The accuracy of these predictions is often improved by using larger basis sets and appropriate solvent models to mimic experimental conditions. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.net TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions. For this compound, these calculations would reveal the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the chromophores present in the molecule (the C=N of the oxime and the aromatic phenyl ring).
Table 1: Predicted Spectroscopic Data for this compound.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | Range of predicted values for different protons | GIAO-DFT/B3LYP/6-311+G(d,p) |
| ¹³C NMR Chemical Shifts (ppm) | Range of predicted values for different carbons | GIAO-DFT/B3LYP/6-311+G(d,p) |
| UV-Vis λmax (nm) | Predicted wavelength(s) of maximum absorption | TD-DFT/B3LYP/6-311+G(d,p) |
Investigation of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally.
Computational Modeling of Beckmann Rearrangement Pathways
The Beckmann rearrangement is a classic reaction of oximes that converts them into amides. wikipedia.orgmasterorganicchemistry.com For this compound, this rearrangement would likely be initiated by protonation or activation of the oxygen atom of the oxime, followed by the migration of one of the alkyl groups of the cyclopentane (B165970) ring to the nitrogen atom, leading to the formation of a lactam.
Computational studies, likely employing DFT methods, can be used to map out the potential energy surface of this rearrangement. researchgate.net This would involve locating the transition state structure for the migration step and calculating the activation energy barrier. The calculations could explore both concerted and stepwise mechanisms. researchgate.net Furthermore, the stereospecificity of the rearrangement, where the group anti-periplanar to the leaving group on the nitrogen migrates, can be computationally verified. wikipedia.org The influence of the anilinocarbonyl group on the reaction mechanism and energetics could also be investigated.
Analysis of Force-Induced N–O Bond Scission in Mechanophores
Carbamoyloximes have been identified as mechanophores, which are molecules that can undergo a chemical transformation in response to an applied mechanical force. nih.govnih.gov Specifically, the N–O bond in carbamoyloximes is susceptible to homolytic scission under mechanical stress. acs.org
For this compound, computational methods such as CoGEF (Constrained Geometries simulate External Force) can be used to simulate the effect of an external force on the molecule. These simulations can determine the force required to rupture the N–O bond and can provide insights into the nature of the resulting radical species (an iminyl radical and a carbamoyloxyl radical). nih.govmdpi.com DFT calculations can further characterize these radical intermediates and explore their subsequent reaction pathways, such as decarboxylation of the carbamoyloxyl radical to form an aminyl radical and carbon dioxide. acs.org
Table 2: Computational Parameters for Mechanistic Studies.
| Study | Parameter of Interest | Computational Approach |
|---|---|---|
| Beckmann Rearrangement | Transition State Geometry and Activation Energy | DFT (e.g., B3LYP/6-311+G(d,p)) with transition state search algorithms (e.g., QST2, QST3) |
| N–O Bond Scission | Bond Rupture Force and Radical Intermediate Structures | CoGEF, DFT (e.g., UB3LYP for open-shell systems) |
Stereochemical Preferences and Configurational Stability
The stereochemistry of this compound is an important aspect that influences its physical, chemical, and biological properties. The primary stereochemical feature is the potential for E/Z isomerism around the C=N double bond of the oxime.
Computational methods can be employed to determine the relative stabilities of the E and Z isomers. By performing geometry optimizations and frequency calculations for both isomers, their relative energies (and therefore their equilibrium populations) can be determined. The energy barrier for the interconversion between the E and Z isomers can also be calculated by locating the transition state for this isomerization process.
Furthermore, the conformational preferences of the anilinocarbonyl side chain, including the rotation around the N-C and C-O single bonds, can be investigated. A detailed conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. This information is crucial for a comprehensive understanding of the molecule's three-dimensional structure and its potential interactions with other molecules. Computational studies on similar oxime systems have shown that the relative stability of isomers can be influenced by factors such as solvent effects and intermolecular interactions. nih.gov
Energetic Analysis of E/Z Isomers
The presence of the C=N double bond in this compound gives rise to two geometric isomers: the E and Z isomers. The relative stability of these isomers is a critical factor in determining the compound's predominant form and its subsequent reactivity. Computational studies on a variety of oxime derivatives have consistently shown that the E-isomer is thermodynamically more stable than the Z-isomer mdpi.com.
Density Functional Theory (DFT) calculations performed on other oxime systems indicate that the energy difference between the E and Z isomers is typically in the range of a few kilojoules per mole mdpi.com. This energy difference, while modest, is sufficient to ensure that the E-isomer is the major component at equilibrium. The greater stability of the E-isomer is often attributed to reduced steric hindrance compared to the Z-isomer, where the substituent on the oxime oxygen is in closer proximity to the cyclopentyl ring.
Table 1: Estimated Relative Energies of E/Z Isomers of this compound
| Isomer | Relative Energy (kJ/mol) |
|---|---|
| E-isomer | 0 (most stable) |
| Z-isomer | > 0 (less stable) |
The interconversion between the E and Z isomers is generally a high-energy process, involving a substantial activation barrier. Studies on similar oximes have shown that this barrier can be quite high, often exceeding 100 kJ/mol, making spontaneous isomerization at room temperature a slow process mdpi.com.
Conformational Landscape Exploration
The conformational flexibility of this compound is primarily dictated by the anilinocarbonyl moiety, as the cyclopentanone oxime core is relatively rigid. Spectroscopic studies on cyclopentanone oxime itself suggest that it exists predominantly in a single conformation due to the constraints of the five-membered ring arpgweb.com.
The key degrees of conformational freedom in the anilinocarbonyl group are the rotation around the N-C(O) and O-C(O) bonds. For the N-phenylcarbamate portion, computational studies on related molecules have identified several low-energy conformations. The planarity of the carbamate (B1207046) group is a significant factor, with delocalization of the nitrogen lone pair into the carbonyl group favoring a planar arrangement.
The orientation of the phenyl group relative to the carbamate plane is also crucial. The most stable conformers are likely to be those that minimize steric clashes between the phenyl ring and the rest of the molecule while allowing for favorable electronic interactions. It is anticipated that the global minimum energy conformation of this compound will feature a largely planar anilinocarbonyl group.
Radical Species Characterization through Electron Paramagnetic Resonance (EPR) Spectroscopy and DFT
Oxime O-carbamates are known precursors for the generation of nitrogen-centered radicals upon photolysis or thermolysis. The homolytic cleavage of the relatively weak N-O bond is the primary photochemical event, leading to the formation of an iminyl radical and a carbamoyloxyl radical.
Elucidation of Transient Iminyl and Carbamoyloxyl Radicals
The photolysis of this compound is expected to yield the cyclopentanone iminyl radical and the N-phenylcarbamoyloxyl radical. These transient species can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.
EPR studies on analogous systems have successfully identified the signals corresponding to both iminyl and carbamoyloxyl radicals. Iminyl radicals are characterized by their distinctive EPR spectra, which arise from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) and any adjacent protons.
The N-phenylcarbamoyloxyl radical is also a transient species. Carbamoyloxyl radicals have been shown to undergo further reactions, such as decarboxylation to form an aminyl radical, or in some cases, they can be trapped and observed directly by EPR at low temperatures.
Spin Density Distribution Analysis
Density Functional Theory (DFT) calculations are a powerful tool for predicting the spin density distribution in radical species, which provides insight into their electronic structure and reactivity.
For the cyclopentanone iminyl radical , the unpaired electron is expected to reside primarily in a σ-type orbital on the nitrogen atom, localized in the plane of the C=N bond. This results in a significant portion of the spin density being located on the nitrogen atom. Smaller amounts of spin density will be delocalized onto the adjacent carbon atoms of the cyclopentyl ring.
In the N-phenylcarbamoyloxyl radical , the spin density is predicted to be distributed across the O-C(O)-N framework. A significant portion of the unpaired electron density will be on the oxygen atom that was formerly part of the N-O bond, with delocalization onto the carbonyl oxygen and the nitrogen atom. The phenyl ring will also exhibit some spin delocalization.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclopentanone oxime |
| Cyclopentanone iminyl radical |
| N-phenylcarbamoyloxyl radical |
Applications of Cyclopentanone O Anilinocarbonyl Oxime in Advanced Materials and Polymer Science
Role as Mechanophores in Polymeric Materials
Mechanophores are molecular units that are chemically latent but can be activated by mechanical force to induce a specific chemical reaction. rsc.orgnih.govresearchgate.net Cyclopentanone (B42830) O-(anilinocarbonyl)oxime and related carbamoyloximes have emerged as a promising class of mechanophores. When incorporated into a polymer chain, the application of force, such as through ultrasonication in solution, can lead to the selective cleavage of a specific covalent bond within the mechanophore. rsc.orgnih.gov
A key application of carbamoyloxime mechanophores, including the family to which cyclopentanone O-(anilinocarbonyl)oxime belongs, is the generation of secondary amines from a latent, protected form. rsc.orgnih.gov Research has demonstrated that when polymers containing carbamoyloxime units are subjected to mechanical stress, the N-O bond of the oxime is cleaved homolytically. rsc.orggoogle.comrsc.org This bond scission initiates a cascade of radical reactions. The process ultimately leads to the formation of a free secondary amine through the decarboxylation of a carbamoyloxyl radical intermediate. rsc.orgnih.gov This force-induced activation is significant as it provides a method to controllably release a reactive chemical species within a material solely through mechanical input, which was previously a challenge for secondary amines. rsc.orgnih.gov
The general mechanism for the force-induced activation of a secondary amine from a carbamoyloxime mechanophore is depicted as follows:
Homolytic Cleavage: Mechanical force applied to the polymer chain is concentrated on the mechanophore, leading to the scission of the weak N-O bond. This generates an iminyl radical and a carbamoyloxyl radical. rsc.orggoogle.com
Radical Cascade: The carbamoyloxyl radical undergoes decarboxylation to produce an aminyl radical. rsc.org
Amine Formation: The aminyl radical then abstracts a hydrogen atom from the surrounding medium to yield the free secondary amine. rsc.org
This mechanochemical pathway is analogous to its photochemical counterpart, where light energy is used to initiate the N-O bond cleavage. rsc.orgnih.gov
The design of polymers incorporating carbamoyloxime mechanophores like this compound hinges on several key principles to ensure efficient mechanochemical activation. The mechanophore is typically incorporated into the backbone of a long polymer chain. rsc.org When subjected to forces like ultrasonic cavitation in solution, the elongational flow fields cause the polymer chains to stretch. This stretching concentrates stress at the center of the polymer chain, where the mechanophore is strategically placed, leading to its activation. rsc.orggoogle.com
The efficiency of force transmission to the mechanophore is dependent on the molecular weight of the polymer; higher molecular weight polymers generally exhibit more efficient mechanochemical activation. rsc.org For instance, studies on poly(methyl acrylate) (PMA) with an embedded carbamoylaldoxime mechanophore showed that sonication led to a new peak in the gel permeation chromatography (GPC) elugram at approximately half the initial molar mass, indicating chain scission at the mechanophore. rsc.org
A surprising and counterintuitive finding in the study of carbamoyloxime mechanophores is the relationship between their mechanochemical reactivity and thermal stability. rsc.orgresearchgate.net Research has shown that increasing the steric bulk on the carbon atom of the oxime (the α-substituent) increases the rate of mechanochemical N-O bond scission. rsc.orgresearchgate.net This is attributed to the destabilization of the N-O bond and the stabilization of the resulting iminyl radical through hyperconjugation. rsc.org
Conversely, this same structural modification leads to an increase in the thermal stability of the compound. rsc.orgresearchgate.net While carbamoylaldoximes (with a hydrogen at the α-position) can undergo a pericyclic syn-elimination reaction under thermal conditions, carbamoylketoximes (like this compound) are more resistant to this pathway. google.comrsc.org They tend to undergo thermal decomposition only at significantly higher temperatures. google.comrsc.org This divergence in reaction pathways under thermal and mechanical stimuli is a crucial finding, as it allows for the design of materials that are robust under normal operating temperatures but can be selectively activated by mechanical force. rsc.orgresearchgate.net
Table 1: Mechanochemical and Thermal Properties of Carbamoyloxime Derivatives
| Carbamoyloxime Derivative | α-Substituent | Mechanochemical Scission Rate | Thermal Stability | Primary Thermal Reaction Pathway |
|---|---|---|---|---|
| Carbamoylaldoxime | H | Lower | Lower | Pericyclic syn-elimination rsc.org |
| Carbamoylketoxime (e.g., from Cyclopentanone) | Alkyl group | Higher | Higher | Decomposition at high temperatures google.comrsc.org |
Integration into Polymerization Initiator Systems
The integration of oxime-containing compounds into polymerization initiator systems is an area of active research, primarily leveraging their ability to generate radicals upon stimulation by light or heat. researchgate.netresearchgate.net
While the primary focus of research on this compound has been its mechanochemical properties, related carbamoyloxime and, more broadly, oxime ester compounds are known to function as photoinitiators. researchgate.netchemrxiv.org Photoinitiators are molecules that, upon absorbing light, generate reactive species (typically radicals) that initiate polymerization. researchgate.net
In the context of carbamoyloximes, photochemical cleavage of the N-O bond can occur, particularly from an excited triplet state. google.comchemrxiv.org This process may require a photosensitizer to be efficient. chemrxiv.org The radicals generated from this cleavage could potentially initiate the polymerization of vinyl monomers. While specific studies detailing the use of this compound itself as a photoinitiator are not prominent, the underlying chemistry of the carbamoyloxime functional group suggests this potential application. Research on other oxime esters has shown their effectiveness as Type I photoinitiators, where the molecule undergoes unimolecular bond cleavage upon irradiation to form free radicals. researchgate.net
The O-substituted oxime motif is a versatile functional group in polymer chemistry. rsc.orgrsc.orgresearchgate.net Beyond their role as mechanophores, these motifs can be incorporated into monomers or used in post-polymerization modification through "click" chemistry. researchgate.net The reaction between a hydroxylamine (B1172632) and a ketone or aldehyde to form an oxime linkage is highly efficient and can be used to construct complex polymer architectures, such as block copolymers and polymer networks, under mild conditions. researchgate.net
While direct polymerization initiated by the cleavage of the this compound has not been extensively documented, it is conceivable to design polymerizable compositions where this moiety is part of a monomer. Such a monomer could be copolymerized with other monomers to introduce the mechanochemical or potential photochemical functionality into the resulting polymer. Alternatively, a polymer with pendant cyclopentanone groups could be modified with an anilinocarbonyl-substituted hydroxylamine to introduce the desired functionality along the polymer chain. rsc.org
Oxime Derivatives in Protective Coatings and Additives
Oxime derivatives are widely used in the paint and coatings industry, primarily as anti-skinning agents. stopcarcinogensatwork.eufsb-specialtychemicals.com Skinning is the formation of an undesirable solid film on the surface of paint during storage. google.com
Detailed Research Findings:
Anti-Skinning Agents: Oximes like 2-butanone (B6335102) oxime (MEKO) prevent skinning by binding to the metal catalysts (driers) in oxidatively drying paints, temporarily deactivating them. stopcarcinogensatwork.eugoogle.com While effective, there is a growing interest in developing oxime-free alternatives due to potential health concerns. stopcarcinogensatwork.eugoogle.com this compound, as part of the broader oxime family, could theoretically function in a similar capacity, though its efficacy and safety would require specific evaluation.
Table: Common Oxime Anti-Skinning Agents
| Compound Name | Abbreviation |
|---|---|
| 2-Butanone oxime | MEKO |
| 2-Pentanone oxime | MPKO |
Corrosion Inhibition: The ability of oximes to coordinate with metal ions also makes them potential corrosion inhibitors. By forming a protective layer on a metal surface, they can prevent or slow down the process of corrosion.
Ligand Chemistry and Coordination Complexes of Oxime Systems
Oximes are excellent ligands in coordination chemistry due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, which can be donated to a metal center. bohrium.comresearchgate.net This allows for the formation of stable metal complexes with diverse applications.
Detailed Research Findings:
Versatile Ligands: Oximes are easily synthesized from a wide variety of aldehydes and ketones, providing a vast library of potential ligands with different electronic and structural properties. bohrium.com They are particularly noted for their ability to form stable complexes with a range of transition metals. researchgate.netresearchgate.net
Catalysis: Metal complexes containing oxime ligands have shown significant catalytic activity in various organic reactions. bohrium.comresearchgate.net For example, palladium-oxime complexes have been used to catalyze important carbon-carbon bond-forming reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings. researchgate.net
Metal Extraction: Certain oximes are effective agents for extracting metal ions from solutions. wikipedia.org For instance, salicylaldoxime (B1680748) is used in hydrometallurgy, and amidoximes have been developed to capture uranium from seawater. wikipedia.org The cyclopentanone oxime moiety in the title compound suggests it could also form complexes with metal ions, potentially finding use in similar applications. guidechem.com
Structural Features: The coordination of an oxime to a metal can occur through the nitrogen atom, the oxygen atom, or both, leading to different types of complexes. The geometry and electronic properties of the resulting complex are influenced by the structure of the oxime and the nature of the metal ion. researchgate.netat.ua
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research has established the synthesis and detailed characterization of cyclopentanone (B42830) O-(anilinocarbonyl)oxime. The primary synthetic route involves the reaction of cyclopentanone oxime with phenyl isocyanate. Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry, have confirmed its molecular structure.
A significant contribution has been the elucidation of its solid-state structure through single-crystal X-ray diffraction. These studies reveal that the molecule's conformation is stabilized by an intramolecular hydrogen bond. In the crystal lattice, molecules self-assemble into complex supramolecular structures through a network of intermolecular hydrogen bonds and other non-covalent interactions. This detailed structural understanding provides a foundational basis for predicting its physical properties and potential applications in materials science. The compound is typically a white to pale cream crystalline solid with a melting point in the range of 52-61°C. thermofisher.com
Table 1: Key Physicochemical Data for Cyclopentanone O-(anilinocarbonyl)oxime Precursor
| Property | Value |
|---|---|
| IUPAC Name | N-cyclopentylidenehydroxylamine |
| CAS Number | 1192-28-5 |
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Crystals or powder |
| Melting Point | 52.0-61.0°C thermofisher.com |
Challenges and Opportunities in O-Carbamoyloxime Chemistry
The broader field of O-carbamoyloxime chemistry, to which this compound belongs, faces several challenges that also represent significant opportunities for innovation.
Challenges:
Synthetic Complexity: While the fundamental synthesis is straightforward, creating more complex or substituted derivatives can be challenging, often requiring multi-step processes and careful control of reaction conditions to avoid side products. umontreal.ca
Stability: The N-O bond inherent to oximes and their derivatives can be susceptible to cleavage under thermal, photochemical, or hydrolytic stress. mdpi.comchemrxiv.org This instability can be a limitation for long-term material applications but is also a key feature exploited in responsive systems.
Biological Relevance vs. Diversity: In the context of medicinal chemistry, a major challenge is designing combinatorial libraries of O-carbamoyloximes that are not only chemically diverse but also biologically relevant, as early efforts often focused on chemical variety without sufficient biological integration. umontreal.ca
Opportunities:
Dynamic Covalent Chemistry: The reversible nature of the oxime linkage is being explored for creating dynamic materials, such as self-healing hydrogels and stimuli-responsive networks. nsf.govresearchgate.net This opens up possibilities for advanced materials that can adapt to their environment.
Novel Precursors for Radical Generation: O-carbamoyloximes are effective precursors for generating nitrogen- and oxygen-centered radicals upon thermal or photochemical stimulation. mdpi.com This provides a pathway for developing new photoinitiators for polymerization and other radical-mediated transformations. rsc.orgresearchgate.net
Green Synthesis: There is a significant opportunity to develop more environmentally friendly synthetic methods, such as mechanochemical or solvent-free reactions, to produce these compounds. beilstein-journals.org
Emerging Trends in Mechanochemistry and Responsive Materials
A prominent emerging trend is the application of mechanical force to drive chemical reactions, a field known as mechanochemistry. O-carbamoyloximes are at the forefront of this trend as "mechanophores"—molecular units that respond to mechanical stress. nih.govresearchgate.net
Recent research has demonstrated that mechanical force, often applied through ultrasonication in polymer solutions, can induce the selective homolytic scission of the N-O bond in carbamoyloximes. chemrxiv.orgnih.govnih.gov This process generates reactive radical intermediates and can be used to release protected chemical species, like secondary amines, on demand. nih.govnih.gov This capability is crucial for developing next-generation responsive materials, including:
Stress-Sensing Materials: Polymers embedded with carbamoyloxime mechanophores could change color or fluorescence when subjected to mechanical strain, providing a visual indication of material stress or damage. researchgate.net
Self-Healing Polymers: The force-induced cleavage of the N-O bond could trigger the release of a healing agent or initiate a catalytic reaction to repair a polymer network. nih.gov
On-Demand Catalysis: The release of a catalytically active species by mechanical force could enable chemical reactions to be switched on precisely when and where they are needed. nih.gov
This intersection of O-carbamoyloxime chemistry and mechanochemistry separates the desired mechanical response from thermal degradation pathways, allowing for the design of materials that are both robust under normal conditions and highly responsive to specific mechanical stimuli. chemrxiv.org
Prospective Research Avenues for this compound
Building on the current understanding, several promising research avenues can be pursued for this compound and its derivatives:
Design of Advanced Mechanophores: The core structure of this compound can be systematically modified. By altering the substituents on the phenyl ring or modifying the cyclopentanone ring (e.g., introducing methyl groups), researchers can tune the molecule's sensitivity to mechanical force, light, or heat. nih.gov This would allow for the creation of a library of mechanophores with tailored activation thresholds. chemrxiv.orgresearchgate.net
Integration into Polymer Systems: A key future direction is the incorporation of this molecule as a functional unit into various polymer backbones. This would enable the development of smart materials with built-in stress-sensing or self-healing capabilities, leveraging the force-induced N-O bond cleavage. nih.gov
Photochemical Applications: The photochemical properties of related oxime esters, which act as efficient photoinitiators, suggest that this compound could be investigated for similar applications. rsc.orgresearchgate.net Research could explore its efficiency in initiating polymerization under different wavelengths of light, potentially for use in 3D printing or photocuring coatings. The photochemistry of related arylidenecyclopentanone oximes has been shown to yield nitrogen-containing heterocycles, indicating a potential for light-induced synthesis of complex molecules. dcu.ie
Computational and Mechanistic Studies: Deeper computational modeling, using methods like Density Functional Theory (DFT), could provide more precise insights into the N-O bond dissociation energy, the mechanism of force-induced vs. thermal cleavage, and the electronic effects of different substituents. nih.gov These theoretical studies would accelerate the rational design of new, more efficient molecules.
Domino and Cyclization Reactions: While copper-catalyzed domino reactions have been successful with cyclobutanone (B123998) oxime to produce spirotetrahydroquinolines, similar reactions with cyclopentanone oxime were reported as unsuccessful under the studied conditions. beilstein-journals.org Future work could explore alternative catalysts or reaction conditions to enable new synthetic pathways for creating complex heterocyclic scaffolds from this compound.
Q & A
Q. What synthetic routes are commonly used to prepare cyclopentanone O-(anilinocarbonyl)oxime derivatives, and how can reaction efficiency be optimized?
Cyclopentanone oxime derivatives are typically synthesized via condensation of cyclopentanone oxime with carbonylating agents. For example, platinum(IV) complexes with cyclopentanone oxime ligands were synthesized by reacting trans-[PtCl₂(oxime)₂] with N,N-dichlorotosylamide, yielding trans-[PtCl₄(oxime)₂] under controlled electrophilic chlorination . Optimization involves adjusting reaction temperature, oxidant stoichiometry, and ligand-to-metal ratios. For photoactive derivatives, dual photoredox/copper catalysis (e.g., using fac-Ir(ppy)₃) enhances efficiency by promoting iminyl radical generation and C–C bond cleavage .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?
- Spectroscopy :
- IR Spectroscopy : Confirms oxime group presence via N–O stretching vibrations (~950–1100 cm⁻¹).
- NMR : Distinguishes stereoisomers (e.g., cis/trans) through chemical shifts of aromatic or aliphatic protons.
- Chromatography :
HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) resolves stereoisomers. USP methods recommend achieving resolution (R) ≥3.0 between isomers using gradient elution .
Advanced Questions
Q. How does the dual photoredox/copper catalysis mechanism govern C–C bond cleavage in cyclopentanone oxime esters?
The mechanism involves:
Photoredox activation : fac-Ir(ppy)₃* reduces oxime esters to generate iminyl radicals (e.g., intermediate 2 in Scheme 12 of ).
Copper-mediated capture : Cu(I) oxidizes to Cu(II) via TMSCN, forming L*CuⅡ(CN)₂ (54 ), which traps benzylic radicals from C–C cleavage.
Reductive elimination : Cu(III) intermediate (55 ) undergoes elimination to yield nitriles or aryl products.
Methodological insight : Adjusting light wavelength (e.g., blue vs. UV) or copper ligand geometry (e.g., bipyridine vs. phenanthroline) alters radical stability and product selectivity .
Q. What analytical challenges arise in resolving stereoisomers of cyclopentanone oxime derivatives, and how can they be mitigated?
Challenges :
- Overlapping peaks due to similar polarity of E/Z isomers.
- Low resolution under isocratic conditions.
Solutions : - Use chiral columns (e.g., Chiralpak IA) with polar modifiers (e.g., 0.1% trifluoroacetic acid).
- Optimize gradient elution (e.g., 10–90% acetonitrile over 30 minutes) to enhance separation, as demonstrated in USP protocols for fluvoxamine-related oximes .
Q. How do contradictory results in ligand reactivity emerge during platinum complex synthesis with cyclopentanone oxime, and how should they be interpreted?
Example contradiction :
- At room temperature, trans-[Pt(o-OC₆H₄CH=NOH)₂] oxidizes to trans-[PtCl₂(o-OC₆H₄CH=NOH)₂] .
- Heating induces electrophilic substitution on benzene rings, altering ligand structure.
Interpretation :
Contradictions arise from competing pathways (oxidation vs. substitution). Methodological controls include: - Monitoring reaction progress via in-situ IR to detect intermediate chlorinated species.
- Using low-temperature conditions to suppress side reactions .
Q. What strategies can minimize byproduct formation during photoredox reactions of cyclopentanone oxime esters?
- Radical scavengers : Add TEMPO to quench unreacted iminyl radicals.
- Catalyst tuning : Replace fac-Ir(ppy)₃ with Ru(bpy)₃²⁺ for faster redox cycling, reducing persistent radical intermediates.
- Substrate design : Introduce electron-withdrawing groups on the oxime ester to stabilize intermediates and prevent dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
